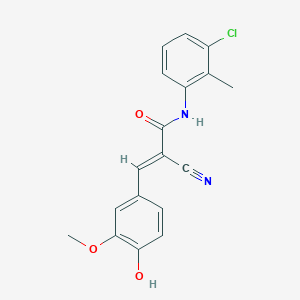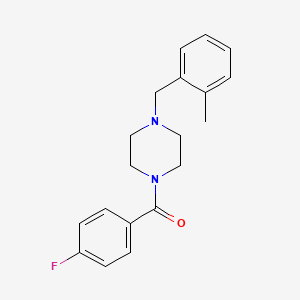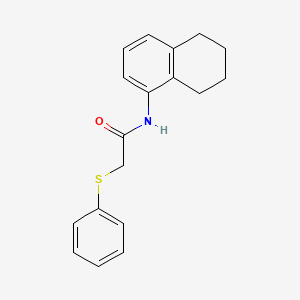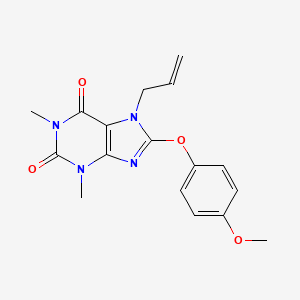
N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide, also known as CHM-1, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a critical role in embryonic development, tissue regeneration, and stem cell maintenance. Dysregulation of the Wnt/β-catenin pathway has been linked to a variety of diseases, including cancer, fibrosis, and osteoporosis. CHM-1 has shown promise as a potential therapeutic agent for these conditions.
作用機序
N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide inhibits the Wnt/β-catenin signaling pathway by binding to the protein Dishevelled (Dvl), which is a key component of the pathway. Dvl plays a critical role in the activation of β-catenin, which is a transcription factor that regulates the expression of genes involved in cell proliferation and differentiation. By inhibiting Dvl, N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide prevents the activation of β-catenin and downstream signaling events.
Biochemical and Physiological Effects:
Inhibition of the Wnt/β-catenin pathway by N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has several biochemical and physiological effects. It reduces the expression of genes involved in cell proliferation and survival, leading to decreased cell growth and increased cell death. It also promotes the differentiation of stem cells into mature cell types, such as bone-forming cells. In addition, N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been shown to reduce inflammation and fibrosis in animal models of disease.
実験室実験の利点と制限
One advantage of N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and administer in laboratory experiments. It has also been shown to be effective in multiple preclinical models of disease, indicating broad therapeutic potential. One limitation of N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide is that its mechanism of action is not fully understood, which may complicate its development as a therapeutic agent. In addition, its efficacy and safety in humans have not yet been established.
将来の方向性
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin pathway. Another area of interest is the identification of biomarkers that can predict response to N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide treatment. In addition, further studies are needed to determine the safety and efficacy of N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide in humans. Finally, the potential use of N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide in combination with other therapies, such as chemotherapy or radiation, should be explored.
合成法
N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide can be synthesized using a multi-step process starting from 3-chloro-2-methylphenol and 4-hydroxy-3-methoxybenzaldehyde. The final step involves the addition of a cyanoacrylamide moiety to the aromatic ring. The synthesis of N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been described in detail in several publications.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been extensively studied in preclinical models of cancer and fibrosis. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, colon, and lung cancer. N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has also been shown to reduce fibrosis in animal models of liver and lung fibrosis. In addition, N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been shown to promote bone formation and reduce bone resorption in animal models of osteoporosis.
特性
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-11-14(19)4-3-5-15(11)21-18(23)13(10-20)8-12-6-7-16(22)17(9-12)24-2/h3-9,22H,1-2H3,(H,21,23)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGTVDASFKDOQW-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC(=C(C=C2)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B5779120.png)
![4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5779128.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5779152.png)
![4-chloro-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5779157.png)
![1-(2,4-dimethoxybenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5779161.png)
![1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5779183.png)

![2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5779189.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide](/img/structure/B5779192.png)

![4-({4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5779212.png)


